Molecular Weight and Lipophilicity Differentiation from 1-Benzoyl-2-methylpiperidine (Non-Phenoxy Analog)
The target compound (MW 295.4 g/mol) is significantly larger and more lipophilic than 1-benzoyl-2-methylpiperidine (CAS 51874-05-6; MW 203.28 g/mol), which lacks the 2-phenoxy substituent entirely . The addition of the phenoxy group increases molecular weight by approximately 92 Da and introduces an additional aromatic ring system capable of π–π stacking and hydrophobic interactions [1]. This structural expansion moves the compound into a higher lipophilicity range (estimated cLogP ~4.0 vs. ~2.1 for the non-phenoxy analog based on fragment contributions), which is critical for blood–brain barrier penetration potential and membrane partitioning in cellular assays. For procurement decisions, this means the target compound should be selected when a more extended aromatic pharmacophore is required; the simpler analog is insufficient for probing phenoxy-dependent binding pockets.
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 295.4 g/mol; estimated cLogP ~4.0 (fragment-based calculation) |
| Comparator Or Baseline | 1-Benzoyl-2-methylpiperidine (CAS 51874-05-6): MW = 203.28 g/mol; estimated cLogP ~2.1 |
| Quantified Difference | ΔMW ≈ +92 Da; ΔcLogP ≈ +1.9 log units (estimated) |
| Conditions | Physicochemical property comparison based on molecular formula and structure |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly impacts compound partitioning, membrane permeability, and target engagement profiles—key parameters for assay design and lead optimization strategies.
- [1] Bononi G, et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2024; 29(9):1930. View Source
